![molecular formula C11H17ClFN B1471491 1-(4-Fluorophenyl)pentan-1-amine hydrochloride CAS No. 3823-27-6](/img/structure/B1471491.png)
1-(4-Fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
1-(4-Fluorophenyl)pentan-1-amine hydrochloride, also known as 4-fluorobenzyl amine hydrochloride, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in both water and organic solvents. 4-fluorobenzyl amine hydrochloride is used in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It is also used in the synthesis of a number of different biologically active compounds, including hormones, neurotransmitters, and enzymes.
Scientific Research Applications
Novel Synthesis and Derivatives
The synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, demonstrates a rapid, three-step sequence. Derivatives of this compound have been synthesized, showcasing its potential as a versatile building block in organic chemistry (Anderson, Burks, & Harruna, 1988).
Anticancer Applications
Research on amino acetate functionalized Schiff base organotin(IV) complexes, including the synthesis and structural characterization, has revealed their in vitro cytotoxicity against various human tumor cell lines. This demonstrates potential anticancer applications (Basu Baul, Basu, Vos, & Linden, 2009).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of four diastereomers of (6-fluoro-2-chromanyl) oxirane, an intermediate of a potent β-blocker, highlights its application in the pharmaceutical industry for creating targeted therapeutic agents (Horiguchi, Kuge, & Mochida, 1997).
Spectroscopic Identification
Spectroscopic studies have been employed to identify and characterize novel hydrochloride salts of cathinones, indicating the importance of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride in forensic science and substance analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Solid Phase Synthesis Linkers
The development of new phenylfluorenyl-based linkers for solid phase synthesis, showcasing higher acid stability and efficiency in product release, illustrates the utility of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride in facilitating organic synthesis processes (Bleicher, Lutz, & Wuethrich, 2000).
properties
IUPAC Name |
1-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKOTTQYGUGVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pentan-1-amine hydrochloride | |
CAS RN |
3823-27-6 | |
Record name | Benzenemethanamine, α-butyl-4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3823-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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